molecular formula C13H16ClNO4 B1276631 N-Boc-2-(3'-Chlorophenyl)-D-glycine CAS No. 926641-28-3

N-Boc-2-(3'-Chlorophenyl)-D-glycine

Cat. No.: B1276631
CAS No.: 926641-28-3
M. Wt: 285.72 g/mol
InChI Key: BGMKFLAFNZFBBB-SNVBAGLBSA-N
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Description

N-Boc-2-(3’-Chlorophenyl)-D-glycine is an organic compound with the molecular formula C13H16ClNO4 and a molecular weight of 285.72 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the 3’ position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

One common method involves the reaction of Boc-protected glycine with 3-chlorobenzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Scientific Research Applications

N-Boc-2-(3’-Chlorophenyl)-D-glycine is used extensively in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:

Comparison with Similar Compounds

N-Boc-2-(3’-Chlorophenyl)-D-glycine can be compared with other Boc-protected amino acids, such as:

These comparisons highlight the unique properties of N-Boc-2-(3’-Chlorophenyl)-D-glycine, particularly its specific substitution pattern and the presence of the Boc protecting group.

Properties

IUPAC Name

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMKFLAFNZFBBB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427445
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926641-28-3
Record name N-Boc-2-(3'-Chlorophenyl)-D-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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